Diethyl amino[(1H-indol-3-yl)methyl]propanedioate
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Overview
Description
Diethyl amino[(1H-indol-3-yl)methyl]propanedioate is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl amino[(1H-indol-3-yl)methyl]propanedioate typically involves the reaction of indole derivatives with diethyl malonate in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl amino[(1H-indol-3-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Diethyl amino[(1H-indol-3-yl)methyl]propanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl amino[(1H-indol-3-yl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures used in medicinal chemistry.
Uniqueness: Diethyl amino[(1H-indol-3-yl)methyl]propanedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
119695-00-0 |
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Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
diethyl 2-amino-2-(1H-indol-3-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H20N2O4/c1-3-21-14(19)16(17,15(20)22-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,3-4,9,17H2,1-2H3 |
InChI Key |
KANUWVRMUOALHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)(C(=O)OCC)N |
Origin of Product |
United States |
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